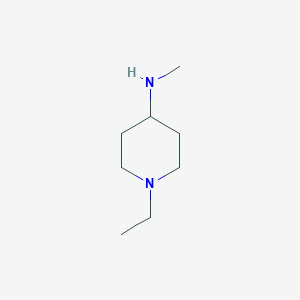

1-ethyl-N-methylpiperidin-4-amine

説明

Historical and Contemporary Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine ring system is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. researchgate.netencyclopedia.pub Its enduring relevance in medicinal chemistry stems from its unique structural and physicochemical properties, which have been refined and exploited throughout the evolution of drug discovery.

The history of piperidine in science began with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgijnrd.org Initially an object of natural product chemistry, the piperidine scaffold was soon recognized for its therapeutic potential. Industrially, it is now primarily produced through the hydrogenation of pyridine. wikipedia.org

Over the decades, the piperidine framework has become one of the most important building blocks in the synthesis of medicinal agents. researchgate.net It is a key feature in over seventy commercially available drugs, including several blockbuster pharmaceuticals. researchgate.net The evolution of synthetic methodologies, such as catalytic hydrogenation of pyridines and various cyclization strategies, has enabled chemists to create vast libraries of substituted piperidines. nih.govmdpi.com This has allowed for the fine-tuning of biological activity and pharmacokinetic properties, solidifying the scaffold's role from a simple natural product fragment to a versatile and indispensable tool in modern drug design. nih.govbohrium.com In 2014, for instance, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contained a nitrogen heterocycle, with piperidine being the most common among them. researchgate.net

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable properties upon a molecule. Its three-dimensional, sp³-hybridized structure allows for the precise spatial orientation of substituents, which is crucial for interacting with biological targets like enzymes and receptors. encyclopedia.pub The nitrogen atom can act as a basic center, aiding in aqueous solubility and forming key ionic interactions.

This structural versatility has led to the incorporation of the piperidine moiety into a wide array of therapeutic agents with diverse biological activities. researchgate.netresearchgate.net Natural alkaloids containing the piperidine motif include piperine, the antimuscarinic agent atropine, and the potent analgesic morphine. encyclopedia.pubwikipedia.org In synthetic pharmaceuticals, the piperidine ring is a core component in drugs targeting a multitude of conditions. researchgate.netencyclopedia.pub For example, Donepezil is a leading treatment for Alzheimer's disease, and methylphenidate is a widely used psychostimulant for ADHD. encyclopedia.pubwikipedia.org The broad spectrum of activity highlights the fundamental role of the piperidine system in molecular recognition and biological function. researchgate.net

Table 1: Examples of Biologically Active Compounds Containing a Piperidine Core

| Compound | Class | Biological Significance |

|---|---|---|

| Piperine | Alkaloid | Active component of black pepper, known for a range of biological properties. encyclopedia.pubwikipedia.org |

| Morphine | Opioid Analgesic | A potent pain reliever used for severe pain. encyclopedia.pub |

| Atropine | Anticholinergic | Used to treat bradycardia and as an antidote. encyclopedia.pub |

| Donepezil | Acetylcholinesterase Inhibitor | Used in the treatment of Alzheimer's disease. encyclopedia.pub |

| Methylphenidate | Stimulant (NDRI) | Used to manage symptoms of ADHD. wikipedia.org |

| Halofuginone | Antiprotozoal | A synthetic analog of febrifugine (B1672321) used as an antiparasitic drug. encyclopedia.pub |

| Melperone | Antipsychotic | A second-generation antipsychotic medication. nih.gov |

Contextualization of 1-Ethyl-N-methylpiperidin-4-amine within Advanced Chemical Research

While the broader piperidine class is well-established, the specific compound this compound is situated within a more specialized niche of chemical research, primarily serving as a synthetic intermediate.

The research utility of this compound is derived from its distinct structural features. It is a disubstituted piperidine with functional groups at the 1 and 4 positions.

1-Ethyl Group: The ethyl group attached to the ring nitrogen (a tertiary amine) influences the compound's basicity, lipophilicity, and steric profile. This modification can be critical for modulating a molecule's ability to cross cell membranes or fit into the binding pocket of a target protein.

4-Methylamino Group: The N-methylamino group at the 4-position provides a key point for further chemical modification. This secondary amine can be readily functionalized, for example, through acylation, alkylation, or arylation, to build more complex molecules. The 4-aminopiperidine (B84694) scaffold is a well-known pharmacophore found in many biologically active compounds. researchgate.net

The combination of these features—a modifiable handle at the 4-position and a lipophilic N-alkyl group at the 1-position—makes this compound a versatile building block for constructing libraries of new chemical entities for screening in drug discovery programs.

Currently, this compound is commercially available as a research chemical. scbt.comsigmaaldrich.comchemdiv.com Its primary role is not as a standalone therapeutic or extensively studied agent, but rather as a precursor or fragment in the synthesis of larger, more complex molecules. A review of chemical databases and scientific literature indicates its inclusion in patent literature, suggesting its use by medicinal chemists in the creation of novel compounds for various therapeutic targets. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Molecular Formula | C₈H₁₈N₂ | scbt.comnih.gov |

| Molecular Weight | 142.24 g/mol | scbt.comnih.gov |

| CAS Number | 864247-56-3 | sigmaaldrich.comnih.gov |

| SMILES | CCN1CCC(CC1)NC | nih.govuni.lu |

| InChI Key | FYPFTVGAZOKJRE-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Overarching Research Questions and Future Trajectories for this compound Studies

The future research trajectory for this compound is intrinsically linked to its role as a synthetic building block. The overarching questions revolve around its potential to generate novel bioactive compounds. Future studies could explore several avenues:

Combinatorial Chemistry: The compound is an ideal candidate for use in combinatorial chemistry and fragment-based drug discovery. The secondary amine at the C-4 position can be reacted with a wide variety of acids, isocyanates, and other electrophiles to rapidly generate a large library of derivatives. These libraries could then be screened against a range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to identify new hit compounds.

Scaffold Hopping and Bioisosteric Replacement: Researchers may use this compound as a novel scaffold to replace existing core structures in known drugs. This approach, known as scaffold hopping, can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Development of CNS Agents: Given that many piperidine-containing drugs act on the central nervous system (CNS), future work could focus on using this building block to synthesize new potential treatments for neurological and psychiatric disorders. The ethyl group at the N-1 position may help tune the blood-brain barrier permeability of the resulting molecules.

Computational Modeling: In silico studies could be employed to predict the binding of virtual libraries based on the this compound scaffold to various protein targets. This computational screening can help prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

In essence, while this compound may not become a headline compound itself, its future is bright as a versatile tool enabling the discovery of the next generation of piperidine-based therapeutics.

特性

IUPAC Name |

1-ethyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPFTVGAZOKJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298638 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864247-56-3 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864247-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations

Synthetic Pathways for the Derivatization of the 1-Ethyl-N-methylpiperidin-4-amine Core

The structure of this compound, featuring both a tertiary amine within the piperidine (B6355638) ring and a secondary amine at the 4-position, offers multiple sites for synthetic modification. Derivatization strategies primarily target the secondary amine for functionalization, allowing for the construction of more complex molecular architectures.

Alkylation Strategies for Piperidine Ring Functionalization

The secondary amine (N-methyl) of this compound is a key site for derivatization via alkylation. Direct alkylation of amines using alkyl halides is a fundamental method for forming carbon-nitrogen bonds. However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine product can be more nucleophilic than the starting material, leading to mixtures of products. masterorganicchemistry.com

To achieve selective mono-alkylation of the N-methylamino group, modern synthetic methods are often employed. These strategies aim to control the reactivity and prevent the formation of undesired quaternary ammonium (B1175870) salts.

Key Alkylation Approaches:

Classical Alkylation: This involves reacting the amine with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired tertiary amine.

Environmentally Benign Alkylation: The use of dialkyl carbonates, such as dimethyl carbonate (DMC), represents a greener alternative to traditional alkylating agents. nih.gov These reagents are less toxic and produce biodegradable byproducts like methanol (B129727) and carbon dioxide. nih.gov The lower reactivity of dialkyl carbonates often requires higher temperatures but can provide enhanced selectivity. nih.gov

Advanced Methods: Novel approaches using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed for the synthesis of secondary amines. chemrxiv.org Adapting such a strategy could involve activating the secondary amine of the title compound to control its subsequent reaction with an electrophile, thereby ensuring self-limiting alkylation. chemrxiv.org

The table below illustrates potential alkylating agents and the corresponding products from the derivatization of this compound.

| Alkylating Agent | Product | Reaction Type |

| Benzyl bromide | 1-ethyl-N-methyl-N-benzylpiperidin-4-amine | Classical N-Alkylation |

| Ethyl iodide | N,N-diethyl-1-ethylpiperidin-4-amine | Classical N-Alkylation |

| Dimethyl carbonate | N,N-dimethyl-1-ethylpiperidin-4-amine | Green Alkylation |

Reductive Amination Protocols in Piperidine Chemistry

Reductive amination is a highly versatile and widely used method for forming C-N bonds, capable of producing primary, secondary, or tertiary amines. youtube.comlibretexts.org This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

For derivatizing this compound, its secondary amine can react with various aldehydes and ketones. This reaction forms a transient iminium ion, which is subsequently reduced in situ. This protocol is exceptionally effective for adding a wide range of substituents to the nitrogen atom, as it avoids the overalkylation issues associated with direct alkylation. masterorganicchemistry.com

Common reducing agents are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent, often the reagent of choice for reductive aminations. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): Another effective reagent that is selective for imines over carbonyls, though its toxicity necessitates careful handling. masterorganicchemistry.comlibretexts.org

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄): Used as a Lewis acid to activate the carbonyl group, facilitating imine formation, often in conjunction with a hydride source like sodium borohydride (B1222165) (NaBH₄).

The table below details examples of how the this compound core can be diversified using this method.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde (B43269) | NaBH(OAc)₃ | N,N-dimethyl-1-ethylpiperidin-4-amine |

| Acetone | NaBH₃CN | N-isopropyl-1-ethyl-N-methylpiperidin-4-amine |

| Cyclohexanone | Ti(Oi-Pr)₄ / NaBH₄ | N-cyclohexyl-1-ethyl-N-methylpiperidin-4-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-ethyl-N-methylpiperidin-4-amine |

Multi-Component Reactions and Advanced Synthetic Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgerciyes.edu.tr These reactions are highly atom-economical and efficient for rapidly building molecular complexity. erciyes.edu.tr

The this compound molecule is a suitable candidate for participation in certain MCRs, particularly those involving amines. The secondary amino group can act as the nucleophilic amine component in classic MCRs.

Potential MCR Applications:

Mannich Reaction: In a Mannich-type reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (like a ketone) react to form a β-amino carbonyl compound, known as a Mannich base. Here, this compound could serve as the amine component, reacting with formaldehyde and a suitable ketone to generate a complex derivative in a single step.

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The secondary amine of the title compound could potentially participate as the amine input, leading to the formation of a complex α-acylamino amide derivative.

While specific examples utilizing this compound in published MCRs are not prominent, its structure is well-suited for such advanced synthetic sequences to create diverse chemical libraries.

Elucidation of Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is defined by its two distinct amine functionalities. The tertiary amine within the piperidine ring and the exocyclic secondary amine exhibit different behaviors in oxidative and reductive transformations.

Oxidative Transformations and N-Oxide Formation

Tertiary amines are susceptible to oxidation, typically yielding N-oxides. In this compound, the tertiary nitrogen of the N-ethylpiperidine ring is the primary site for this transformation. N-oxides are highly polar, often hygroscopic solids with distinct chemical properties from their parent amines. nih.govwikipedia.org

The oxidation is generally achieved using peroxy compounds. The choice of oxidant can be critical to avoid side reactions, especially at the more sensitive secondary amine.

Common Oxidizing Agents for N-Oxide Formation:

| Oxidizing Agent | Description | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | A common and relatively clean oxidant, often used with a catalyst. | nih.gov |

| Peroxybenzoic acid | The oxidant first used for the synthesis of pyridine-N-oxide. | wikipedia.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | A highly effective but less selective peroxyacid that can also oxidize other functional groups. | nih.gov |

The resulting this compound N-oxide features an N⁺-O⁻ bond on the piperidine ring nitrogen. Such N-oxides of drug molecules are sometimes investigated as prodrugs, as they can be metabolically reduced back to the active tertiary amine in vivo. google.comgoogle.com

Reductive Modifications and Secondary Amine Generation

The removal of an N-alkyl group from an amine, known as N-dealkylation, is a crucial synthetic transformation for modifying the structure and properties of nitrogen-containing compounds, including pharmaceuticals. mdpi.comnih.gov For a molecule like this compound, reductive processes can be employed to cleave one of the N-alkyl bonds, typically from the more substituted tertiary amine.

The N-de-ethylation of the piperidine ring would convert the tertiary amine into a secondary amine, yielding N-methyl-N'-(piperidin-4-yl)amine. This transformation opens up new avenues for derivatization at the newly formed secondary amine site on the ring. The stability of the C-N bond makes this a challenging but valuable reaction. mdpi.com

Methods for N-Dealkylation:

Photoredox Catalysis: Recent advances have demonstrated that visible-light photoredox catalysis can promote the N-dealkylation of tertiary amines under mild conditions, showing tolerance for a variety of functional groups. acs.org This method was shown to be effective for the N-dealkylation of N-ethylpiperidine. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for N-dealkylation. For example, palladium black has been used for the catalytic hydrolysis of tertiary amines at elevated temperatures to yield secondary amines. mdpi.comnih.gov The ease of C-N bond cleavage often follows the order of methine > methylene (B1212753) > methyl. mdpi.comnih.gov

Classical Chemical Methods: The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method for the N-demethylation of tertiary amines, which proceeds through a cyanamide (B42294) intermediate that is subsequently hydrolyzed. mdpi.com

These reductive modifications fundamentally alter the core structure, providing a pathway to generate new secondary amine scaffolds from the parent compound.

Nucleophilic Substitution Reactions of the Piperidine Amine

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to participate in various nucleophilic substitution reactions. While specific documented examples for this exact compound are limited in readily available literature, its reactivity can be inferred from the general behavior of secondary amines.

These reactions typically involve the attack of the amine's lone pair on an electrophilic carbon atom, leading to the displacement of a leaving group. Common electrophiles include alkyl halides, acyl chlorides, and acid anhydrides. chemguide.co.ukyoutube.com For instance, reaction with an alkyl halide would be expected to yield a tertiary amine, and ultimately a quaternary ammonium salt upon further alkylation. libretexts.org Similarly, acylation with an acyl chloride or acid anhydride (B1165640) would produce an amide. libretexts.orgchemguide.co.uk

The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the piperidine ring.

Strategic Optimization in Laboratory and Scalable Synthesis

Optimization of the synthesis of this compound primarily focuses on the reductive amination step to maximize yield and purity while minimizing side reactions.

Key parameters for optimization include:

Choice of Reducing Agent: Different reducing agents offer varying levels of reactivity and selectivity.

Solvent: The choice of solvent can affect reaction rates and the solubility of reactants and intermediates.

Temperature and pH: These conditions can influence the rate of both imine formation and reduction.

Stoichiometry of Reactants: The molar ratio of the ketone, amine, and reducing agent is crucial for driving the reaction to completion.

One-pot procedures, where imine formation and reduction occur in the same reaction vessel without isolation of the intermediate, are often preferred for their efficiency. mnstate.edu

Catalytic Approaches and Reaction Condition Refinement

The refinement of reaction conditions for the synthesis of this compound often involves the selection of an appropriate reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium triacetoxyborohydride (STAB) | A mild and selective reagent, often used for reductive aminations as it does not readily reduce aldehydes and ketones. It can be used in a one-pot reaction. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective for reductive amination, particularly at mildly acidic pH. However, it is toxic due to the presence of cyanide. biosynth.com |

| Catalytic Hydrogenation | The use of hydrogen gas with a metal catalyst (e.g., Palladium on carbon (Pd/C), Nickel) is a common method. This approach is often used in industrial-scale synthesis. chemicalbook.com |

The choice of catalyst in catalytic hydrogenation can be critical. For example, iron oxide-based nanocatalysts have been explored for reductive aminations as a more sustainable and less toxic alternative to noble metal catalysts. chemicalbook.com The optimization of catalyst loading, hydrogen pressure, and temperature are key to achieving high yields and selectivity.

Enantioselective Synthesis and Stereochemical Control (where applicable)

The molecule this compound is achiral. It possesses a plane of symmetry that passes through the C4-carbon, the attached amino group, and the N1-nitrogen and its ethyl group. Therefore, enantioselective synthesis is not applicable in this case as no stereoisomers (enantiomers or diastereomers) exist for this compound.

The starting material, 1-ethyl-4-piperidone, is also achiral. The introduction of the N-methylamino group at the C4 position does not create a chiral center. Consequently, stereochemical control is not a factor in the synthesis of this specific molecule.

Pharmacological and Biological Efficacy Evaluation

Comprehensive Analysis of Molecular Target Engagement and Mechanisms of Action

There is no available information from receptor binding assays, functional studies, or enzymatic interaction analyses for 1-ethyl-N-methylpiperidin-4-amine. The following sections detail the void of data for each specific area of investigation.

Receptor Binding and Modulation Studies

No studies have been published that investigate the receptor binding profile of this compound.

Specific data on the interaction of this compound with serotonin (B10506) or dopamine (B1211576) receptors are not available in the public domain. However, research on structurally similar compounds suggests that the N-alkyl-N-arylmethylpiperidin-4-amine scaffold can be a source of inhibitors for both serotonin and norepinephrine (B1679862) reuptake nih.gov. For instance, certain N-phenylpiperazine analogs, which share a piperidine (B6355638) core, have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype mdpi.com. Furthermore, some piperidine and piperazine (B1678402) derivatives have demonstrated high affinity for both dopamine D2 receptors and serotonin 5-HT1A receptors google.com.

While no direct data exists for this compound, the activity of related compounds is presented below for contextual purposes.

Table 1: Receptor Binding Data for Related Piperidine Derivatives

| Compound/Derivative Class | Receptor Target | Finding | Citation |

|---|---|---|---|

| N-phenylpiperazine analogs | Dopamine D3 vs. D2 | High affinity and selectivity for D3 receptor | mdpi.com |

| Piperidine and piperazine derivatives | Dopamine D2 and Serotonin 5-HT1A | High affinity for both receptors | google.com |

| N-Alkyl-N-arylmethylpiperidin-4-amines | Serotonin and Norepinephrine Transporters | Inhibition of reuptake | nih.gov |

There is no published G-protein Coupled Receptor (GPCR) ligand profile for this compound. The activation of GPCRs initiates signaling cascades through the recruitment of G-proteins, leading to a wide range of cellular responses nih.gov. The piperidine moiety is a common scaffold in the design of ligands for various GPCRs nih.gov. For example, a series of N-(4-piperidinyl)-2-indolinones have been identified as ligands for the nociceptin (B549756) receptor, a member of the opioid receptor family of GPCRs nih.gov. Modifications to the piperidine N-substituent in this series were found to modulate the activity between agonism and antagonism nih.gov.

No investigations into the activity of this compound at the sigma-1 receptor have been documented. The piperidine scaffold is a well-established structural feature in the development of selective sigma-1 receptor ligands nih.govacs.org. Studies on dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands have highlighted the importance of the piperidine moiety for high-affinity binding to the sigma-1 receptor acs.orgnih.gov. In some series of compounds, the replacement of a piperazine ring with a piperidine ring significantly enhanced the affinity for the sigma-1 receptor acs.org.

Table 2: Sigma-1 Receptor Affinity for Related Piperidine Derivatives

| Compound/Derivative Class | Receptor Target | Finding | Citation |

|---|---|---|---|

| Piperidine-based derivatives | Sigma-1 Receptor | Identified as selective ligands | nih.gov |

| Dual Histamine H3/Sigma-1 Ligands | Sigma-1 Receptor | Piperidine moiety crucial for high affinity | acs.orgnih.gov |

| Piperidine vs. Piperazine Analogs | Sigma-1 Receptor | Piperidine enhanced affinity over piperazine | acs.org |

There is no available data on the potential agonism of this compound at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a GPCR that modulates the activity of dopamine, serotonin, and glutamate (B1630785) systems nih.gov. The 4-(2-aminoethyl)piperidine core is a known scaffold for TAAR1 agonists nih.govnih.gov. Research on derivatives with this core has led to the identification of compounds with potent TAAR1 agonistic activity, with some showing efficacy in animal models of psychosis nih.govnih.gov.

Table 3: TAAR1 Agonist Activity for Related Piperidine Derivatives

| Compound/Derivative Class | Receptor Target | Activity (EC50) | Citation |

|---|---|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | 0.507 µM | nih.gov |

| Analogs of 4-(2-aminoethyl)piperidine core | TAAR1 | 0.033 to 0.112 µM | nih.govnih.gov |

Enzymatic Interactions and Biochemical Pathway Modulation

No studies have been published detailing the interactions of this compound with any enzymes or its modulation of biochemical pathways. The piperidine scaffold is present in various enzyme inhibitors nih.gov. For example, derivatives of piperidine are being investigated as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease nih.gov. Additionally, some N-methylpiperidin-4-amine derivatives have shown potential as antifungal agents by inhibiting ergosterol (B1671047) biosynthesis .

Cellular Signal Transduction Cascade Perturbations

Specific studies on how this compound perturbs cellular signal transduction cascades are not available. The piperidine ring is a versatile scaffold found in many biologically active compounds, and its derivatives have been shown to modulate various signaling pathways. nih.govnih.gov For example, certain quinazoline (B50416) derivatives containing a piperazine moiety (structurally related to piperidine) have been found to arrest the cell cycle at the G2/M phase and induce apoptosis, indicating an interaction with cellular signaling pathways that control cell proliferation and death. nih.gov

Delineation of Diverse Biological Activities

While data on this compound is scarce, the biological activities of the broader piperidine class of compounds have been more thoroughly explored.

Central Nervous System Activities and Potential Relevance to Neurological Disorders

The structural features of this compound suggest potential applications in drug development targeting neurological or psychiatric conditions. cymitquimica.com The piperidine skeleton is a core component of many centrally acting agents. A prominent example is methylphenidate, a phenethylamine (B48288) and piperidine derivative, which acts as a norepinephrine-dopamine reuptake inhibitor and is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. wikipedia.org By blocking the reuptake of these neurotransmitters, methylphenidate increases their concentration in the synapse, leading to enhanced alertness and attention. wikipedia.org While not directly indicative of the activity of this compound, it highlights the potential for piperidine derivatives to modulate CNS activity.

Antimicrobial Efficacy: Antibacterial and Antifungal Activity Spectrum

The piperidine ring is a key pharmacophore in the development of new antimicrobial agents. biomedpharmajournal.org A study on a series of 2,6-diaryl-3-methyl-4-piperidones demonstrated that these compounds can be synthesized and some exhibit significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org The introduction of a thiosemicarbazone group to the piperidin-4-one structure was found to enhance antifungal activity when compared to the parent piperidin-4-one compounds. biomedpharmajournal.org

| Compound Type | Activity | Note |

| 2,6-diaryl-3-methyl-4-piperidones | Antibacterial, Antifungal | Some compounds showed significant activity compared to standard drugs. biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-ones | Enhanced Antifungal Activity | The addition of the thiosemicarbazone group increased antifungal efficacy. biomedpharmajournal.org |

Antineoplastic Investigations and Anticancer Potential

The piperidine pharmacophore is being actively investigated for its potential in cancer therapy. nih.gov A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which contain a piperazine ring (a related nitrogen-containing heterocycle), were synthesized and evaluated for their antiproliferative activity. nih.gov One compound from this series, compound 7a, showed potent activity against four cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM. nih.gov This compound was also found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Furthermore, polyamine analogues are being explored for their ability to disrupt polyamine metabolism in prostate cancer cells, leading to growth inhibition and programmed cell death. nih.gov

| Compound Class | Cancer Cell Lines Tested | Notable Activity |

| Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines | Four types of cancer cell lines | Compound 7a exhibited IC50 values of 0.029-0.147 μM and induced G2/M cell cycle arrest and apoptosis. nih.gov |

| Unsymmetrically alkylated polyamine analogues | Human prostate cancer cells (LNCaP, PC3, and Du145) | Effective inducers of programmed cell death. nih.gov |

Analgesic and Antihyperalgesic Effects

The piperidine structure is a well-known pharmacophore present in many potent analgesic agents. While there is no specific information on the analgesic effects of this compound, research on related compounds highlights the potential of this chemical class.

In Vitro Pharmacological Characterization Methodologies

Extensive searches of publicly available scientific literature and databases have revealed no specific in vitro pharmacological characterization data for the compound this compound. The following sections detail the types of assays that would typically be used to evaluate such a compound, but it is important to note that the results of these assays for this compound are not documented in the reviewed sources.

Cell-Based Functional Assays for Potency and Efficacy Determination

No information regarding cell-based functional assays to determine the potency and efficacy of this compound has been found in the public domain. Typically, such assays would involve treating specific cell lines with the compound to measure a biological response. For example, in the study of other piperidine derivatives, researchers have utilized human embryonic kidney (HEK) 293 cells engineered to express specific receptors to assess the functional activity of test compounds.

Radioligand Binding Assays for Receptor Affinity Determination

There is no publicly available data from radioligand binding assays to determine the receptor affinity of this compound. This technique is commonly employed to understand how strongly a compound binds to a specific receptor. For instance, studies on analogous piperidine compounds have used this method to determine their binding affinity for targets like the sigma receptor or the histamine H1 receptor by measuring the displacement of a radioactively labeled ligand. nih.gov

Quantitative Enzyme Activity Measurements

No specific data from quantitative enzyme activity measurements for this compound is available in the reviewed literature. This type of assay would be used to determine if the compound can inhibit or activate a particular enzyme. For other piperidine-containing molecules, enzyme inhibition assays have been crucial in characterizing their potential as therapeutic agents, for example, as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.

Assessment of Cellular Toxicity and Viability

Specific data on the cellular toxicity and viability of this compound is not present in the public scientific literature. Such assessments are critical to determine the safety profile of a compound at the cellular level. Standard assays, like those using L-6 rat skeletal myoblasts or HepG2 human liver cancer cells, are often used to evaluate the cytotoxic effects of novel chemical entities.

In Vivo Preclinical Investigative Frameworks

There is a lack of publicly available information regarding in vivo preclinical studies for this compound.

Employment of Animal Models for Therapeutic Efficacy Studies

No published studies detailing the use of animal models to investigate the therapeutic efficacy of this compound were identified. Preclinical studies in animal models are a standard part of drug discovery and development. For example, rat models of dopamine-dependent hyperlocomotion have been used to evaluate the in vivo efficacy of other piperidine derivatives for potential antipsychotic treatments. nih.gov Similarly, rat biodistribution studies have been conducted for different radiolabeled piperidine compounds to assess their potential as imaging agents. nih.gov

Evaluation of Blood-Brain Barrier Penetration and In Vivo Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For a compound to exert its effects on the brain, it must possess specific physicochemical properties that facilitate this transit.

While direct experimental in vivo studies on the blood-brain barrier penetration and tissue distribution of this compound are not available in the current body of scientific literature, an evaluation of its structural and physicochemical properties allows for a predictive assessment of its likely CNS permeability. Several key parameters are widely used to forecast the BBB penetration potential of small molecules, including lipophilicity (logP), molecular weight (MW), and the topological polar surface area (TPSA).

Generally, compounds with high lipophilicity, a low molecular weight (typically under 400-500 Da), and a limited polar surface area (ideally less than 60-90 Ų) are more likely to passively diffuse across the BBB. The structure of this compound, featuring a piperidine core, is a common scaffold in many known CNS-active drugs. The presence of nitrogen atoms in the piperidine ring and the amine substituent contributes to the molecule's basicity, which can influence its charge state at physiological pH and subsequent interaction with the BBB.

The computed physicochemical properties of this compound suggest a strong likelihood of it crossing the blood-brain barrier.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Significance for BBB Penetration |

|---|---|---|

| Molecular Weight | 142.24 g/mol | Well below the typical upper limit of 400-500 Da, favoring passive diffusion. |

| XLogP3-AA (Lipophilicity) | 0.8 | Indicates moderate lipophilicity, which is often a feature of CNS-active drugs. |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Significantly below the commonly cited threshold of <90 Ų for good BBB penetration. |

| Hydrogen Bond Donor Count | 1 | A low number of hydrogen bond donors is favorable for crossing the BBB. |

| Hydrogen Bond Acceptor Count | 2 | A low number of hydrogen bond acceptors is favorable for crossing the BBB. |

Data sourced from PubChem.

Given the low molecular weight, moderate lipophilicity, and particularly the very low topological polar surface area, this compound exhibits a physicochemical profile that is highly predictive of its ability to penetrate the central nervous system.

Regarding its in vivo distribution, specific data detailing its accumulation in various organs and tissues is currently unavailable. However, based on its predicted lipophilicity and amine structure, it can be inferred that following administration, the compound would likely distribute into various tissues. The extent of its distribution would be influenced by its plasma protein binding and its affinity for different tissues. As a small, lipophilic amine, it would be expected to readily cross cell membranes, leading to a wide distribution throughout the body, including anticipated penetration into the brain. The piperidine moiety itself is a feature of many compounds that interact with receptors in the CNS, such as sigma receptors or those involved in monoamine transport. The ultimate distribution profile would be contingent on its specific biological targets and metabolic pathways.

Structure Activity Relationship Sar and Molecular Design Principles

Identification of Critical Pharmacophoric Features for Biological Action

The 4-aminopiperidine (B84694) core is recognized as a privileged structure in drug discovery, appearing in compounds developed as cognition enhancers, receptor antagonists, and antiviral agents. nih.govnih.govnih.gov At physiological pH, the piperidine (B6355638) ring nitrogen and the 4-amino nitrogen can be protonated, allowing the scaffold to mimic carbocationic high-energy intermediates in enzymatic reactions or to form crucial hydrogen bonds within receptor binding sites. mdpi.comacs.org

The substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen (N4) are pivotal in determining the compound's potency and selectivity. Systematic modification of these substituents allows for the fine-tuning of biological activity. mdpi.com

For instance, in the development of novel antifungal agents, the combination of a benzyl (B1604629) or phenylethyl group at the N1 position with a long n-dodecyl alkyl chain at the N4 position proved most effective for enhancing activity against various fungal strains. mdpi.com Similarly, for N-type calcium channel blockers, decorating both nitrogen atoms with moieties found in drugs like verapamil (B1683045) and flunarizine (B1672889) led to compounds with potent analgesic effects. nih.gov

In the context of protein kinase B (PKB) inhibitors, substituting the 4-amino group with a 4-chlorobenzyl amide retained significant activity. nih.gov Further modifications, such as adding a second chlorine atom to the benzyl ring (2,4-dichlorobenzyl), improved selectivity for PKB over other kinases like PKA. nih.gov This highlights that both the nature and substitution pattern of moieties attached to the 4-aminopiperidine core are critical for optimizing biological action.

The introduction of alkyl groups directly onto the carbon framework of the piperidine ring also modulates activity. A 4-methyl group on the piperidine ring, for example, was found to confer optimal interaction with the σ1 receptor. uniba.it This modification was also a key feature in the design of a potent CCR5 antagonist for HIV-1 entry inhibition. nih.gov

| Scaffold Position | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Piperidine Nitrogen (N1) | Benzyl or Phenylethyl | Antifungal (Ergosterol Biosynthesis) | Beneficial for activity when combined with N4-dodecyl | mdpi.com |

| 4-Amino Nitrogen (N4) | n-Dodecyl | Antifungal (Ergosterol Biosynthesis) | Beneficial for activity | mdpi.com |

| 4-Amino Nitrogen (N4) | 4-Chlorobenzyl Amide | Protein Kinase B (PKB) Inhibition | Retained potent inhibitory activity | nih.gov |

| 4-Amino Nitrogen (N4) | 2,4-Dichlorobenzyl Amide | Protein Kinase B (PKB) Inhibition | Improved selectivity over PKA | nih.gov |

| Piperidine Ring (C4) | Methyl | Sigma-1 (σ1) Receptor Binding | Conferred optimal interaction | uniba.it |

N-alkylation is a common strategy in drug design. nih.govresearchgate.net The addition of a methyl group to a nitrogen atom can affect basicity and reactivity compared to the parent amine. nih.gov For instance, replacing one of the two basic nitrogen atoms in a piperazine (B1678402) analog with a methine group or converting it to an amide was shown to be detrimental to high-affinity sigma-2 (σ2) receptor binding, proving that both basic nitrogens were important. researchgate.net

In the development of CXCR4 antagonists, replacing a butylamine (B146782) side chain with various N-alkyl piperazine or piperidine moieties was explored. nih.gov This led to the discovery that an N-propyl piperazine analog provided the best balance of CXCR4 potency and improved metabolic stability. nih.gov This demonstrates that the size of the N-alkyl group (e.g., methyl vs. ethyl vs. propyl) is a critical parameter for optimizing ligand-receptor interactions. The N-ethyl group in 1-ethyl-N-methylpiperidin-4-amine is slightly larger and more lipophilic than a methyl group, which would subtly alter its interaction with binding pockets compared to a dimethylated or diethylated analog.

The piperidine ring is not planar and can exist in several conformations, most notably the chair and boat forms. researchgate.netrsc.org This conformational flexibility can be either an asset or a liability in drug design. While flexibility allows a molecule to adapt to the shape of a binding site, it can come at an entropic cost upon binding, potentially lowering affinity.

Introducing conformational constraints is a widely used strategy to improve potency and selectivity. Adding methyl groups to the piperidine ring can shift the ring's conformational equilibrium, leading to significant gains in activity. acs.org This effect is thought to arise because the substituents favor a single chair conformation, pre-organizing the molecule for optimal receptor binding. acs.org

Similarly, creating bridged piperidine structures is another method to reduce conformational flexibility. nih.gov This strategy can enhance drug-like properties by increasing the molecule's three-dimensional character and can provide insight into the receptor-preferred conformation. nih.gov The considerable binding affinity of some bridged piperidine analogs suggests that the ideal binding conformation may deviate slightly from a perfect chair state. nih.gov The flexibility of linkers connecting the piperidine scaffold to other molecular fragments is also crucial; in some cases, more flexible linkers can lead to reduced selectivity by allowing interactions with multiple receptors. nih.gov

Rational Design and Synthesis of Analogs for Optimized Activity

The rational design of analogs based on the 4-aminopiperidine scaffold often involves strategies such as scaffold hopping from known inhibitors or creating hybrid molecules that combine features of different active chemotypes. mdpi.comacs.org A key building block for many of these syntheses is N-substituted 4-piperidone, which can undergo reductive amination with a desired amine to form the 4-aminopiperidine core. mdpi.com

Optimizing the activity of 4-aminopiperidine derivatives involves a multi-pronged approach targeting potency, selectivity, and pharmacokinetic properties. Key strategies include:

Systematic N-Substituent Modification: As previously discussed, altering the groups on the N1 and N4 nitrogens is a primary method for tuning activity. mdpi.comnih.gov

Conformational Restriction: Introducing rigidity through ring substituents or bridging can lock the molecule in a more active conformation, enhancing potency. acs.orgnih.gov

Isosteric Replacement: Replacing one ring system with another can have dramatic effects on selectivity. For example, replacing a piperidine ring with a piperazine significantly altered the affinity profile between histamine (B1213489) H3 and sigma-1 receptors, turning a selective H3 antagonist into a potent dual-target ligand. nih.gov

Linker Optimization: The length and chemical nature (e.g., ether vs. amide) of linkers connecting the piperidine core to other pharmacophoric elements are critical for establishing the correct orientation in the binding site and can be adjusted to improve potency and selectivity. nih.gov

| Strategy | Specific Modification | Desired Outcome | Example Target | Reference |

|---|---|---|---|---|

| Conformational Restriction | Addition of syn-methyl groups to the piperidine ring | Increased potency | LATS1/2 Kinase | acs.org |

| Isosteric Replacement | Piperidine replaced with Piperazine | Altered receptor selectivity profile (H3 vs. σ1) | Histamine H3/Sigma-1 Receptors | nih.gov |

| Linker Optimization | Varied chain length and linker type (amide vs. ether) | Balance of potency and selectivity | Protein Kinase B (PKB) | nih.gov |

| Substituent Modification | Introduction of 2,4-dihalo-substituents on a benzylamide moiety | Improved selectivity | Protein Kinase B (PKB) | nih.gov |

The versatility of the 4-aminopiperidine scaffold is further demonstrated by the wide range of heterocyclic and aromatic moieties that can be appended to it to generate diverse biological activities. In the development of protein kinase B inhibitors, for example, the 4-aminopiperidine core was coupled to various "hinge-binding" heterocycles, including azaindoles and pyrazolopyridines. nih.gov

For antiviral applications, the 4-amino group has been functionalized with a variety of linkers and aryl rings. nih.gov In the pursuit of antimalarial drugs, the 4-aminoquinoline (B48711) pharmacophore, famous from the drug chloroquine, has been linked to various side chains, showcasing the modular nature of these designs. plos.org This systematic exploration allows medicinal chemists to probe interactions with different sub-pockets of a target protein, ultimately leading to the discovery of novel agents with optimized efficacy and selectivity.

Design for Improved Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development, influencing its half-life and dosing regimen. For piperidine derivatives like this compound, several strategies can be employed during the design phase to enhance metabolic stability. The metabolism of such compounds is often facilitated by hepatic processes, particularly by cytochrome P450 enzymes. researchgate.net

Key approaches to improving metabolic stability include:

Blocking Metabolic Hotspots: Metabolism frequently occurs at specific, chemically reactive sites on a molecule. For this compound, potential sites of metabolic attack include the N-ethyl and N-methyl groups, which are susceptible to N-dealkylation, and the piperidine ring itself, which can undergo oxidation. Introducing metabolic blockers, such as fluorine atoms, at or near these susceptible positions can hinder enzymatic breakdown.

Steric Shielding: Introducing bulky chemical groups can physically obstruct the approach of metabolic enzymes to a labile functional group. uzh.ch This steric hindrance can protect the susceptible amine functional groups of the molecule from enzymatic attack. uzh.ch

Bioisosteric Replacement: Replacing metabolically vulnerable groups with more stable bioisosteres can significantly improve a compound's profile. For instance, studies on related structures have shown that replacing a piperazine ring with a piperidine ring can improve metabolic stability in rat liver microsomes. nih.govjohnshopkins.edunih.gov While this compound already contains the more stable piperidine core, modifications to the N-alkyl substituents could be considered. For example, incorporating them into a cyclic system could reduce metabolic turnover. researchgate.net

Conformational Rigidity: Increasing the rigidity of the molecule can sometimes lead to improved metabolic stability by reducing the number of conformations that can be easily accommodated by the active site of a metabolic enzyme.

The table below illustrates how specific structural modifications to a parent piperidine amine scaffold could theoretically influence its metabolic stability, based on established principles.

| Modification Strategy | Example Modification on a Piperidine Scaffold | Anticipated Effect on Metabolic Stability | Rationale |

| Metabolic Blocking | Introduction of a fluorine atom on the N-ethyl group | Increase | The strong carbon-fluorine bond is resistant to enzymatic cleavage. |

| Steric Shielding | Replacement of N-methyl with a bulkier group (e.g., t-butyl) | Increase | The larger group sterically hinders the approach of metabolic enzymes to the nitrogen atom. uzh.ch |

| Bioisosteric Replacement | Replacement of the N-ethyl group with a cyclopropylmethyl group | Potential Increase | The cyclopropyl (B3062369) group can be more metabolically robust than a linear ethyl group. |

| Ring Constraint | Incorporating the N-ethyl group into a second ring system | Increase | Reduces conformational flexibility and can block sites of metabolism. |

Computational Chemistry in Supporting SAR Studies

Computational chemistry provides powerful tools to predict and analyze the properties of molecules like this compound, thereby guiding drug discovery efforts.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential biological targets and the nature of ligand-receptor interactions. For this compound, docking studies would involve preparing the 3D structure of the ligand and a potential protein target, such as a G-protein coupled receptor (GPCR) or an enzyme.

The process typically includes removing water molecules, adding hydrogen atoms, and defining a "grid box" around the active site of the target protein. acgpubs.org The docking algorithm then samples numerous possible conformations and orientations of the ligand within this site, calculating a binding energy or score for each pose. acgpubs.org

Analysis of the resulting docked pose can reveal key interactions, such as:

Hydrogen Bonds: The amine nitrogens in this compound can act as hydrogen bond acceptors or donors with amino acid residues like aspartate or serine in a receptor's binding pocket.

Hydrophobic Interactions: The ethyl and methyl groups, along with the carbon atoms of the piperidine ring, can form favorable hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine.

Electrostatic Interactions: The charged state of the amine groups at physiological pH can lead to strong electrostatic interactions with charged residues in the target.

The binding energies obtained from docking can be used to rank potential drug candidates and prioritize them for synthesis and biological testing. nih.gov

| Parameter | Description | Example Finding from a Hypothetical Docking Study |

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the target protein. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Specific hydrogen bonds formed between the ligand and protein residues. | The secondary amine nitrogen forms a hydrogen bond with the side chain of ASP-113. |

| Hydrophobic Interactions | Key nonpolar residues in the binding pocket that interact with the ligand. | The ethyl group is situated in a hydrophobic pocket formed by LEU-198 and PHE-201. |

| RMSD (Å) | Root-mean-square deviation from a known reference ligand pose, used to validate the docking protocol. nih.gov | 1.2 Å |

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential Mapping)

Quantum chemical calculations provide deep insight into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It uses a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms, highlighting them as the primary sites for interaction with protons or other electrophiles. uni-muenchen.deresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net These calculations can help predict the molecule's reactivity in biological systems.

| Quantum Chemical Descriptor | Definition | Hypothetical Calculated Value | Interpretation for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 7.7 eV | A large gap suggests high chemical stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential (red) near N atoms; Positive potential (blue) near H atoms. | The nitrogen atoms are likely sites for electrophilic attack or protonation. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. frontiersin.orgulisboa.pt An MD simulation of this compound, either alone in a solvent or bound to a target protein, can provide a wealth of information.

By simulating the system for nanoseconds or longer, MD can be used to:

Analyze Conformational Flexibility: The piperidine ring can exist in different conformations, such as chair and boat forms. MD simulations can explore the relative stability of these conformations and the energy barriers between them, providing a comprehensive "conformational landscape."

Assess Binding Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. ajchem-a.com By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial position, researchers can determine if the ligand remains stably bound or if it dissociates from the binding site. nih.govajchem-a.com

Study Water Molecule Dynamics: MD simulations explicitly model the behavior of surrounding water molecules, which can play a crucial role in mediating ligand-protein interactions.

These simulations offer a dynamic view that is closer to the physiological reality, complementing the static insights from molecular docking. frontiersin.org

In Silico Predictions for Biological Activity Profiling

Various computational tools and online platforms allow for the in silico prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential biological activities. mdpi.com For this compound, these tools can generate a comprehensive profile before any laboratory experiments are conducted.

ADME Prediction: Algorithms can predict properties like intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and plasma protein binding. For example, software can estimate Caco-2 cell permeability, which is an indicator of intestinal absorption. mdpi.com

Biological Activity Spectra: Based on its structural similarity to known active compounds, software can predict a spectrum of potential biological activities. researchgate.net This might suggest, for example, that this compound has a high probability of acting as a GPCR ligand or a kinase inhibitor. researchgate.net

Toxicity Prediction: In silico models can also flag potential toxicities by identifying structural alerts or predicting interactions with off-target proteins known to cause adverse effects.

This profiling helps in the early identification of potential liabilities and opportunities for a given chemical structure, guiding its further development.

| Predicted Property | Category | Hypothetical Prediction | Implication for Drug Development |

| Human Intestinal Absorption | ADME | High (e.g., >90%) | Likely to be well-absorbed orally. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | ADME | High | May be suitable for targeting central nervous system (CNS) disorders. |

| CYP2D6 Inhibition | Metabolism/Toxicity | Probable Inhibitor | Potential for drug-drug interactions. |

| GPCR Ligand Activity | Biological Activity | High Probability | Suggests a likely class of biological targets to investigate. researchgate.net |

| Kinase Inhibitor Activity | Biological Activity | Moderate Probability | Suggests a secondary class of potential targets. researchgate.net |

Advanced Research Avenues and Future Directions

Development of Hybrid Molecules Incorporating 1-Ethyl-N-methylpiperidin-4-amine Scaffolds

The 4-aminopiperidine (B84694) core is a valuable scaffold in the design of complex molecules with therapeutic potential. The synthesis of hybrid molecules that incorporate the this compound framework represents a promising area of research. By combining this piperidine (B6355638) moiety with other pharmacologically active structures, novel compounds with unique biological activity profiles may be generated.

Research into related 4-aminopiperidine (4AP) scaffolds has demonstrated their utility in targeting viral assembly. For instance, a medicinal chemistry campaign focused on a 4AP scaffold led to the discovery of potent inhibitors of the Hepatitis C virus (HCV) assembly. nih.gov This work involved the optimization of a screening hit through the synthesis of numerous derivatives, indicating that the this compound structure could similarly be used as a foundational element for creating new antiviral agents. nih.gov The process often involves reductive amination of a protected piperidone followed by coupling with various electrophiles to build molecular diversity. nih.gov

Furthermore, the design of new anticancer agents has involved linking different heterocyclic systems. For example, novel sulfonamide derivatives have been synthesized by connecting a pyrimidinylbenzimidazole scaffold to either an ethylamine (B1201723) or propylamine (B44156) bridge, which then attaches to a terminal sulfonamide moiety. nih.gov This modular approach to creating hybrid molecules could be adapted to incorporate the this compound scaffold, potentially leading to new classes of compounds for evaluation in oncology. The generation of libraries of such disubstituted 1-aryl-4-aminopiperidine analogues has been shown to be a fruitful strategy in drug discovery screening. nih.gov

Exploration in Radiopharmaceutical Chemistry for Diagnostic Probes

Currently, there is a lack of publicly available research specifically exploring the use of this compound in radiopharmaceutical chemistry. The development of radiolabeled analogues of this compound for use as diagnostic probes in techniques like Positron Emission Tomography (PET) imaging remains an untapped area of investigation. The synthesis of such probes would first require the identification of a biological target with which the parent molecule has a high affinity and specificity.

Emerging and Novel Therapeutic Applications

While direct therapeutic applications of this compound have not yet been established, the broader class of 4-aminopiperidine derivatives has shown promise in various therapeutic areas. A notable example is the discovery of a 4-aminopiperidine scaffold that inhibits the assembly of the Hepatitis C virus. nih.gov An extensive structure-activity relationship (SAR) campaign revealed that modifications to the piperidine ring and its substituents could significantly enhance antiviral potency and improve metabolic stability. nih.gov This suggests that this compound could be a starting point for the development of novel antiviral drugs.

The utility of the 4-aminopiperidine core extends to the creation of large screening libraries for identifying new drug leads. nih.gov The development of a platform for the parallel solution-phase synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues highlights the tractability of this chemical scaffold for high-throughput synthesis and screening against a wide array of biological targets. nih.gov

Methodological Innovations in Compound Characterization and Biological Evaluation

The accurate characterization and biological evaluation of this compound and its derivatives necessitate the use of advanced and innovative methodologies.

Advanced Spectroscopic Techniques for Structural Confirmation

Mass spectrometry is a critical tool for the characterization of this compound. Predicted collision cross-section (CCS) values, which are derived from ion mobility-mass spectrometry, can provide an additional layer of structural confirmation alongside traditional mass-to-charge ratio data. The predicted CCS values for various adducts of this compound have been calculated and are presented in Table 1. uni.lu These values can be compared with experimental data to aid in the identification of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 143.15428 | 133.4 |

| [M+Na]+ | 165.13622 | 138.2 |

| [M-H]- | 141.13972 | 134.8 |

| [M+NH4]+ | 160.18082 | 153.4 |

| [M+K]+ | 181.11016 | 137.1 |

| [M+H-H2O]+ | 125.14426 | 126.8 |

| [M+HCOO]- | 187.14520 | 153.6 |

| [M+CH3COO]- | 201.16085 | 178.0 |

Data sourced from PubChemLite. uni.lu

Sophisticated Chromatographic and Separation Methodologies

The analysis of amines by chromatographic methods can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption to the stationary phase. researchgate.netlabrulez.com For this compound, a tertiary amine, these issues are generally less severe than for primary or secondary amines, but still require careful method development. labrulez.com

Gas Chromatography (GC): The analysis of tertiary amines by GC can be performed, but peak tailing may still be a concern. researchgate.net The use of deactivated columns, such as those treated with a base like potassium hydroxide, is often necessary to obtain symmetrical peaks. labrulez.com For complex mixtures, derivatization of primary and secondary amines can be employed to improve their chromatographic behavior, though this is less commonly required for tertiary amines. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of piperidine derivatives. nih.gov The choice of column, mobile phase composition, and pH are critical for achieving good separation. For instance, a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer is a common starting point. nih.govnih.gov The addition of modifiers to the mobile phase, such as trifluoroacetic acid, can improve peak shape for basic compounds. researchgate.net In some cases, pre-column derivatization with a UV-active reagent can be used to enhance the detection of amines at low concentrations. nih.govjocpr.com The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods offers high sensitivity and selectivity for the quantification of piperidine and piperazine (B1678402) derivatives in various matrices. mdpi.com

Q & A

Advanced Question: How can regioselectivity challenges during alkylation be addressed to optimize yield?

Methodological Answer: Regioselectivity issues arise due to competing reactions at the piperidine nitrogen. Strategies include:

- Temperature control : Lower temperatures (0–5°C) favor N-alkylation over side reactions.

- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective alkylation .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Validate outcomes via HPLC-MS to quantify byproducts and optimize reaction stoichiometry .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify ethyl group protons (triplet at δ ~1.2–1.4 ppm for CH₃; quartet at δ ~2.4–2.6 ppm for CH₂-N). Piperidine ring protons appear as multiplets between δ 1.6–2.1 ppm .

- ¹³C NMR : Ethyl carbons at δ ~12–14 ppm (CH₃) and δ ~45–50 ppm (CH₂-N). Piperidine carbons resonate at δ 25–60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₈N₂, exact mass 142.1469) with <2 ppm error .

Advanced Question: How can conflicting NMR data from stereoisomers be resolved?

Methodological Answer: Stereochemical ambiguity (e.g., axial vs. equatorial substituents) requires:

- NOESY/ROESY : Detect spatial proximity between ethyl/methyl groups and piperidine protons to assign chair conformations .

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3 and validate purity via circular dichroism (CD) .

Basic Question: What are the common bioactivity assays for evaluating this compound’s pharmacological potential?

Methodological Answer:

- Receptor binding assays : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors via radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .

- Functional assays : Use R-SAT (Receptor Selection and Amplification Technology) to quantify inverse agonism/antagonism .

- Enzyme inhibition studies : Test acetylcholinesterase or monoamine oxidase inhibition via Ellman’s assay or fluorometric methods .

Advanced Question: How can contradictory results in receptor affinity studies be reconciled?

Methodological Answer: Discrepancies may stem from conformational flexibility or assay conditions. Address via:

- Molecular dynamics simulations : Model ligand-receptor interactions to identify binding poses.

- Mutagenesis studies : Modify receptor residues (e.g., 5-HT₂A Ser159) to assess binding pocket contributions .

- Dose-response curves : Validate potency (EC₅₀/IC₅₀) across multiple cell lines (e.g., HEK293 vs. CHO) .

Basic Question: What are the oxidation pathways of this compound under acidic conditions?

Methodological Answer:

- Permanganate oxidation : In acidic media, the ethyl group undergoes C–N bond cleavage, forming N-methylpiperidin-4-amine and acetic acid as byproducts .

- Kinetic analysis : Monitor reaction progress via UV-Vis spectroscopy at λ ~525 nm (MnO₄⁻ decay) .

Advanced Question: How do solvent effects influence oxidation kinetics and product distribution?

Methodological Answer:

- Solvent polarity : Polar solvents (e.g., H₂O) accelerate oxidation via stabilization of Mn intermediates.

- Isotopic labeling : Use D₂O to confirm proton transfer steps in rate-determining stages .

- LC-MS/MS : Identify minor products (e.g., N-oxide derivatives) and propose mechanistic pathways .

Basic Question: How can structural analogs of this compound be designed to enhance metabolic stability?

Methodological Answer:

Advanced Question: What computational tools predict ADMET properties for novel analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。